molecular formula C12H22O2 B12712886 9-Isopropyl-1,5-dioxaspiro(5.5)undecane CAS No. 65156-95-8

9-Isopropyl-1,5-dioxaspiro(5.5)undecane

Cat. No.: B12712886
CAS No.: 65156-95-8
M. Wt: 198.30 g/mol
InChI Key: ZUHGTQKBVJUTBH-UHFFFAOYSA-N
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Description

Significance of Spirokals in Advanced Organic Chemistry

Spiroketals are not merely chemical curiosities; they are privileged structures found in a vast array of natural products with significant biological activities. rsc.org Their rigid, three-dimensional framework often serves as a scaffold to present various functional groups in well-defined spatial orientations, which is crucial for their interaction with biological targets. This has made them attractive targets for diversity-oriented synthesis in the quest for new therapeutic agents. The stereochemistry of the spiroketal center is of paramount importance, as different stereoisomers can exhibit vastly different biological effects. The synthesis of spiroketals has been a long-standing challenge in organic chemistry, with a focus on developing stereocontrolled methods to access specific isomers. nih.gov

Overview of the 1,5-Dioxaspiro[5.5]undecane Scaffold in Academic Research

The 1,5-dioxaspiro[5.5]undecane core is a recurring motif in a number of natural products and has been a subject of interest in synthetic and medicinal chemistry. uni.lu Its synthesis typically involves the acid-catalyzed cyclization of a dihydroxy ketone precursor. cdnsciencepub.com The stability and reactivity of this scaffold are influenced by stereoelectronic effects, such as the anomeric effect, which dictates the preferred conformation of the molecule. cdnsciencepub.com The 1,5-dioxaspiro[5.5]undecane framework serves as a versatile building block in the construction of more complex molecules. For instance, derivatives of this scaffold have been utilized in the synthesis of pharmaceuticals and agrochemicals due to their stability and defined spatial arrangement. uni.lu

Current Research Trajectories for Alkyl-Substituted Spiroketals

Research into alkyl-substituted spiroketals is an active area of investigation, driven by the desire to understand how these substituents influence the physical, chemical, and biological properties of the parent scaffold. The introduction of alkyl groups can impact the molecule's conformation, lipophilicity, and metabolic stability. For example, studies on benzannulated spiroketals, which can be considered a form of substituted spiroketal, have shown that the aromatic ring affects the three-dimensional conformation and physicochemical properties compared to their aliphatic counterparts. rsc.orgnih.gov Furthermore, research on other alkyl-substituted spiroketals has demonstrated that even small changes in the alkyl group can lead to significant differences in biological activity, highlighting the importance of these substituents in fine-tuning the molecule's function. nih.gov The development of new synthetic methodologies to introduce alkyl groups with high stereocontrol remains a key focus in this field. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65156-95-8

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

9-propan-2-yl-1,5-dioxaspiro[5.5]undecane

InChI

InChI=1S/C12H22O2/c1-10(2)11-4-6-12(7-5-11)13-8-3-9-14-12/h10-11H,3-9H2,1-2H3

InChI Key

ZUHGTQKBVJUTBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC2(CC1)OCCCO2

Origin of Product

United States

Ii. Nomenclature and Structural Analysis of 9 Isopropyl 1,5 Dioxaspiro 5.5 Undecane

Systematic IUPAC Naming Conventions for Dioxaspiro[5.5]undecane Systems

The nomenclature of spiro compounds, including the 1,5-dioxaspiro[5.5]undecane system, follows a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). The parent name, "spiro[5.5]undecane," signifies a bicyclic system with a single atom common to both rings, known as the spiro atom. The numbers within the brackets, [5.5], denote the number of carbon atoms in each ring, excluding the spiro atom.

The prefix "dioxa" indicates the presence of two oxygen atoms in the bicyclic system, and their positions are specified by locants. In 1,5-dioxaspiro[5.5]undecane, the oxygen atoms are at positions 1 and 5. The numbering of the spirocyclic system begins in the smaller ring (if applicable) at an atom adjacent to the spiro atom and proceeds around that ring and then the second ring. In the case of [5.5] systems where both rings are of equal size, numbering starts in one of the rings.

For substituted derivatives like 9-Isopropyl-1,5-dioxaspiro[5.5]undecane, the substituent group (isopropyl) and its position (9) are indicated as a prefix to the parent name.

Table 1: IUPAC Nomenclature Details for Related Spiro Compounds

Compound NameCAS NumberMolecular FormulaParent Spiro SystemSubstituents
1,5-Dioxaspiro[5.5]undecane180-93-8 nih.govC9H16O2 nih.govspiro[5.5]undecaneNone
3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane63221-72-7 nih.govC11H20O2 nih.govspiro[5.5]undecane3-methyl, 9-methyl
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane707-29-9 nist.govC11H20O2 nist.govspiro[5.5]undecane3,3-dimethyl
1,5-Dioxaspiro[5.5]undecan-3-ol854388-95-7 nih.govC9H16O3 nih.govspiro[5.5]undecane3-hydroxy

Structural Characteristics of the Spiro Center in 1,5-Dioxaspiro[5.5]undecane Frameworks

A key stereoelectronic phenomenon governing the conformation of spiroketals is the anomeric effect. chemtube3d.comscripps.edu This effect describes the tendency of an electronegative substituent on a pyranose ring (or a similar heterocyclic system) to occupy an axial position, which is counterintuitive from a purely steric standpoint. illinois.edu In 1,5-dioxaspiro[5.5]undecane systems, the orientation of the C-O bonds relative to the lone pairs of the other oxygen atom dictates the stability of different conformations.

The most stable conformation is typically the one that maximizes the anomeric effect, which occurs when both C-O bonds are axial with respect to the adjacent ring. chemtube3d.com This "axial-axial" or (gauche, gauche) conformation benefits from a double anomeric effect, providing significant stabilization. chemtube3d.comnih.gov Less stable are the "axial-equatorial" (anti, gauche) and "equatorial-equatorial" (anti, anti) conformations, which experience one and zero anomeric effects, respectively. chemtube3d.comnih.gov X-ray crystallographic studies of various 1,5-dioxaspiro[5.5]undecane derivatives have confirmed these conformational preferences, often showing the six-membered rings in chair or distorted envelope conformations. researchgate.netresearchgate.net

Table 2: Conformational Analysis of 1,5-Dioxaspiro[5.5]undecane

ConformationAnomeric EffectsRelative Stability
Axial-Axial (gauche, gauche)TwoMost Stable chemtube3d.comscripps.edu
Axial-Equatorial (anti, gauche)OneIntermediate chemtube3d.comnih.gov
Equatorial-Equatorial (anti, anti)ZeroLeast Stable chemtube3d.com

Topographical Influence of the Isopropyl Group on the Spiro Ring System

The introduction of a substituent, such as an isopropyl group at the 9-position, has a significant topographical influence on the 1,5-dioxaspiro[5.5]undecane ring system. The bulky isopropyl group will preferentially occupy an equatorial position on the cyclohexane (B81311) ring to minimize steric strain (A-value). This preference can, in turn, influence the conformational equilibrium of the entire spiroketal system.

Furthermore, the steric bulk of the isopropyl group can influence the outcome of chemical reactions at other positions on the rings. For instance, it can direct incoming reagents to the less hindered face of the molecule, leading to stereoselective transformations. The interplay between the steric demands of the isopropyl group and the inherent conformational preferences of the spiroketal framework, dictated by the anomeric effect, ultimately determines the molecule's preferred shape and reactivity. cdnsciencepub.com Studies on related substituted spiro systems have demonstrated that alkyl groups can significantly impact the conformational landscape and the stereochemical outcome of reactions. ias.ac.in

Iv. Stereochemical Investigations of 9 Isopropyl 1,5 Dioxaspiro 5.5 Undecane

Inherent Chirality in Spiro[5.5]undecane Systems

Spiro compounds, characterized by a single atom common to two rings, can exhibit chirality even without traditional chiral centers. The spiro[5.5]undecane skeleton is a privileged structure in chiral ligand design, valued for its ability to organize functionality in well-defined three-dimensional orientations. cdnsciencepub.comslideshare.net This inherent chirality stems from the spatial arrangement of the two rings around the central spiro atom.

The 1,5-dioxaspiro[5.5]undecane skeleton possesses axial chirality. cdnsciencepub.commskcc.org This type of chirality arises not from a stereogenic carbon atom (a point), but from the non-planar arrangement of groups around an axis of chirality. In this case, the chiral axis passes through the spiro carbon and the atoms C3 and C9. Even in an unsubstituted spiro[5.5]undecane, the fixed, non-planar, and mutually perpendicular arrangement of the two six-membered rings creates a chiral structure. e-tarjome.com

The formation of the spiroketal introduces both a centrally chiral stereocenter at the spiro carbon and an axially chiral stereogenic unit. cdnsciencepub.com The configuration is determined by the priority of the groups in the two rings. For the 1,5-dioxaspiro[5.5]undecane system, each ring contains an oxygen and a methylene (B1212753) group attached to the spiro carbon. Following Cahn-Ingold-Prelog (CIP) rules, the oxygen atom has a higher priority than the methylene group. The arrangement of these groups around the chiral axis dictates the R/S configuration of the molecule. researchgate.net The flipping of one of the rings can result in an inversion to the enantiomeric form. researchgate.net

While axial chirality describes the relationship between the two rings in a simple spiro[5.5]undecane, poly-spiro systems can exhibit a higher order of chirality known as helical chirality. researchgate.netcdnsciencepub.com In a polyspiro skeleton composed of multiple six-membered rings, the rings can arrange in a helical fashion, creating a P (right-handed) or M (left-handed) configuration. researchgate.net This helical disposition of cycles is a distinct stereochemical feature. researchgate.net Although 9-isopropyl-1,5-dioxaspiro[5.5]undecane is a mono-spiro compound, the principles of helical chirality are foundational to understanding the stereochemistry of more complex, related structures and how the spiro junction initiates a potential helical turn. researchgate.netcdnsciencepub.com

Diastereomerism and Enantiomerism in Substituted 1,5-Dioxaspiro[5.5]undecanes

The introduction of a substituent, such as an isopropyl group at the C9 position, adds another layer of stereochemical complexity, leading to the possibility of diastereomers and enantiomers. The spirocyclization process that forms the molecule can result in multiple stereoisomers because two stereogenic units are formed: the spirocenter (central chirality) and the spirocycle itself (axial chirality). cdnsciencepub.com

For a substituted 1,5-dioxaspiro[5.5]undecane, the substituent can exist in either an axial or equatorial position relative to the cyclohexane (B81311) ring. This, combined with the inherent axial chirality of the spiro system, gives rise to diastereomers. For example, in the synthesis of related spiroketals, the formation of two distinct, interconvertible, singly anomeric isomers has been observed. cdnsciencepub.com These isomers differ in both the configuration of the spirocenter and the axial orientation of the spirocycle. cdnsciencepub.com The separation of such diastereomers and even enantiomers can sometimes be achieved using chromatographic techniques with chiral columns. researchgate.net

Methodologies for Stereocenter Reassignment in Complex Spiroketal Structures

The structural complexity of substituted spiroketals can make definitive stereochemical assignment challenging, sometimes leading to initial misassignments in the literature. cdnsciencepub.comresearchgate.net Consequently, robust methodologies are required for accurate structure elucidation and, when necessary, reassignment.

Modern Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. core.ac.ukresearchgate.net Advanced 2D-NMR techniques such as COSY, HSQC, HMBC, and NOESY are used to determine atomic connectivity and the spatial proximity of atoms, which is crucial for defining stereochemistry. cdnsciencepub.comcore.ac.uk For instance, key spectroscopic observations, like distinct chemical shifts and Nuclear Overhauser Effect (NOE) patterns, allow for facile structural assignments between spiroketal isomers. cdnsciencepub.com In particularly complex cases, even more advanced experiments, such as the 1,1-HD-ADEQUATE NMR experiment, can be employed to unequivocally establish the carbon skeleton. cdnsciencepub.com

Beyond NMR, X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, serving as a gold standard for stereochemical assignment. cdnsciencepub.com Computational methods and the integration of biosynthetic gene cluster information with spectroscopic data have also proven effective in achieving rapid and accurate stereostructural assignments for complex spiroketal-containing natural products. cdnsciencepub.comresearchgate.net

Stereodirecting Effects of the Isopropyl Group on Stereochemical Outcome and Diastereoselectivity

The stereochemical outcome of a spiroketalization reaction is governed by a combination of steric and stereoelectronic effects. cdnsciencepub.comcdnsciencepub.com The synthesis of spiroketals can be under either thermodynamic or kinetic control, and achieving stereoselectivity often requires careful management of these competing factors. mskcc.org The presence of a substituent like an isopropyl group at C9 plays a significant role in directing the stereochemical outcome.

Stereoelectronic Factors: The primary stereoelectronic factor controlling the conformation and stability of the 1,5-dioxaspiro[5.5]undecane system is the anomeric effect. cdnsciencepub.come-tarjome.comwikipedia.org This effect describes the thermodynamic preference for an electronegative substituent (like the second oxygen atom of the ketal) at the anomeric carbon (the spirocenter) to occupy an axial position rather than the sterically less hindered equatorial position. wikipedia.org This is due to a stabilizing hyperconjugation interaction between a lone pair on the endocyclic oxygen and the antibonding (σ*) orbital of the axial C-O bond. wikipedia.org The 1,7-dioxaspiro[5.5]undecane system, an isomer of the 1,5-system, is an excellent model for studying these effects, as it is conformationally rigid and exists in a double anomeric-effect-stabilized conformation even at room temperature. cdnsciencepub.comcdnsciencepub.com This inherent preference for axial positioning of the oxygen atoms strongly influences which diastereomer is thermodynamically favored.

The table below summarizes the key factors influencing the stereochemical outcome.

FactorDescriptionInfluence on 9-Isopropyl-1,5-dioxaspiro[5.5]undecane
Anomeric Effect A stereoelectronic preference for an axial orientation of the oxygen atoms relative to the spirocenter.Stabilizes conformations where the C-O bonds of the spiroketal are axial, strongly influencing the thermodynamic equilibrium between diastereomers. cdnsciencepub.comwikipedia.org
Axial Chirality Inherent chirality arising from the non-planar arrangement of the two rings around the spiro atom.Creates the potential for enantiomers and diastereomers upon substitution. cdnsciencepub.com
Steric Hindrance The spatial bulk of the isopropyl group.The isopropyl group at C9 will preferentially adopt an equatorial position, which can direct the approach of reactants in kinetic cyclizations and affect the relative stability of diastereomeric products.
Reaction Control Whether the reaction is under thermodynamic or kinetic control.Thermodynamic control leads to the most stable diastereomer (balancing anomeric and steric effects). Kinetic control can yield less stable isomers by favoring lower-energy transition states. mskcc.org

V. Conformational Analysis of 9 Isopropyl 1,5 Dioxaspiro 5.5 Undecane

Preferred Ring Conformations (Chair, Twist-Boat) within the 1,5-Dioxaspiro[5.5]undecane System

The 1,5-dioxaspiro[5.5]undecane framework consists of two six-membered rings, a cyclohexane (B81311) ring and a 1,3-dioxane (B1201747) ring, fused at a central spiro-carbon. The most stable conformation for a six-membered ring is typically the chair conformation, which minimizes both angle strain and torsional strain by keeping all substituents in staggered arrangements. pearson.com

In substituted 1,5-dioxaspiro[5.5]undecane derivatives, the cyclohexane ring generally adopts a highly symmetric chair conformation. researchgate.net However, the 1,3-dioxane ring, containing two oxygen atoms, can exhibit more conformational flexibility. While it also prefers a chair conformation, other forms like the twist-boat or envelope conformations are possible depending on substitution patterns and intramolecular interactions. researchgate.netnih.gov For the parent 1,7-dioxaspiro[5.5]undecane, a related system, the molecule is found to be conformationally rigid, existing in a single double-chair conformation at room temperature. cdnsciencepub.com This rigidity is a direct consequence of the powerful stereoelectronic influences at play, specifically the anomeric effect.

Elucidation of Anomeric Effects in Spiroketal Architectures

The anomeric effect is a critical stereoelectronic phenomenon in heterocyclic chemistry that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to favor the axial position, despite the potential for greater steric hindrance. wikipedia.org This effect is a departure from predictions based solely on steric bulk. In spiroketal systems like 1,5-dioxaspiro[5.5]undecane, both endo- and exo-anomeric effects are operative and significantly stabilize certain conformations. cdnsciencepub.comcdnsciencepub.com

A widely accepted explanation for the anomeric effect is the stabilizing interaction (hyperconjugation) between a lone pair of electrons on one of the ring oxygen atoms and the antibonding (σ) orbital of the adjacent C-O bond. wikipedia.org For this interaction to be maximal, the lone pair orbital and the σ orbital must be anti-periplanar (oriented at 180° to each other). This geometric requirement is best met when the exocyclic C-O bond at the anomeric center is in an axial orientation.

In the context of 1,5-dioxaspiro[5.5]undecane, the conformation that allows for the maximum number of anomeric interactions is greatly stabilized. A conformation where both C-O bonds of the spiro-acetal are axial with respect to the adjacent ring benefits from a double anomeric effect and is therefore the most stable. e-tarjome.com Conformations with one axial and one equatorial C-O bond (one anomeric effect) are less stable, and those with two equatorial C-O bonds (no anomeric effect) are the least stable. e-tarjome.com This energetic preference can be substantial, often overriding steric considerations.

Assessment of Substituent Effects on Conformational Preferences, particularly the Isopropyl Group

Substituents on cyclohexane rings generally prefer to occupy the equatorial position to minimize destabilizing steric interactions, known as 1,3-diaxial interactions, with other axial substituents. libretexts.org The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers. masterorganicchemistry.com

The isopropyl group is considered a bulky substituent due to its branched structure. fiveable.melumenlearning.com Its A-value is significantly higher than that of smaller groups like methyl or ethyl, indicating a strong preference for the equatorial position. libretexts.orgmasterorganicchemistry.com

SubstituentA-value (kcal/mol)Reference
-CH3 (Methyl)1.70 masterorganicchemistry.com
-CH2CH3 (Ethyl)1.75 masterorganicchemistry.com
-CH(CH3)2 (Isopropyl)2.15 masterorganicchemistry.com
-C(CH3)3 (tert-Butyl)4.9 masterorganicchemistry.com

Studies on Dynamic Conformational Equilibria and Inversion Barriers

The chair conformations of six-membered rings are not static; they undergo a dynamic process of ring inversion, or "ring flipping," where axial and equatorial positions interchange. libretexts.org For 9-isopropyl-1,5-dioxaspiro[5.5]undecane, this process involves the interconversion between two non-equivalent chair-chair (or chair-twist) conformations. The rate of this exchange is dependent on the energy barrier to inversion.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a primary tool for studying such equilibria. libretexts.orgfu-berlin.dersc.org By analyzing the changes in NMR spectra at different temperatures, it is possible to determine the kinetic parameters of conformational exchange, including the activation energy (ΔG‡) for the ring inversion process. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for each conformer can be observed. As the temperature increases, the rate of inversion increases, causing the signals to broaden, coalesce, and eventually sharpen into a time-averaged spectrum. youtube.com

Vi. Elucidation of Reaction Mechanisms and Reactivity Pathways Involving 9 Isopropyl 1,5 Dioxaspiro 5.5 Undecane

Detailed Mechanistic Investigations of Spiroketalization Processes

The synthesis of spiroketals is a critical process in organic chemistry, and understanding its mechanism is key to controlling the structure of the final product. nih.gov While the acid-catalyzed reaction of a dihydroxyketone is a common method, it often lacks stereocontrol. wikipedia.org Consequently, significant research has focused on elucidating the finer details of the reaction mechanism to develop more selective synthetic strategies. mskcc.org

The formation of spiroketals under acidic conditions is widely accepted to proceed through oxocarbenium ion intermediates. nih.govubc.ca These electrophilic species are central to the cyclization cascade that ultimately yields the spirocyclic system. nih.gov An oxocarbenium ion is generated by the protonation of a carbonyl group or a hydroxyl group in the precursor molecule, followed by the loss of water. This cation is then trapped intramolecularly by a tethered hydroxyl group, leading to the formation of one of the heterocyclic rings. Subsequent cyclization of the second hydroxyl group onto the resulting hemiacetal, again via an oxocarbenium ion, completes the spiroketal structure.

Recent computational studies on mild acid-catalyzed spiroketalization have refined this picture. nih.gov These investigations suggest that the reaction may not involve a stable, discrete oxocarbenium ion. Instead, it is proposed that a transient oxocarbenium ion exists as a "hidden intermediate" in what is described as a "one-step, two-stage" mechanism. nih.gov In this model, the formation of the oxocarbenium species is a fleeting event along the reaction coordinate, immediately followed by the nucleophilic attack of the hydroxyl group. This perspective highlights the pivotal but transient role of the oxocarbenium ion in the mechanistic pathway. nih.govubc.ca The generation of these intermediates is a key step in various spiroketalization cascades, including those initiated by halonium ions, where the oxocarbenium ion's formation precedes further transformations. nih.govd-nb.info

The concept of an asynchronous concerted mechanism provides a more nuanced view of the spiroketalization process. ucdavis.edu In such a mechanism, multiple bond-forming and bond-breaking events occur within a single transition state, but not simultaneously. ucdavis.edursc.org One event, such as the initial nucleophilic attack, may be more advanced at the transition state than another, like the departure of a leaving group.

In the context of spiroketalization, particularly in reactions like halenium ion-initiated cyclizations, an asynchronous concerted addition has been proposed. nih.gov This model suggests that the nucleophilic ketone oxygen attacks the activated olefin in a concerted, yet asynchronous, manner. The process involves a single transition state without the formation of a discrete intermediate. ucdavis.edu Computational studies support the prevalence of such mechanisms, where the reaction proceeds through a single transition state structure, but the sequence of events (e.g., proton transfer, ring closure) is staggered. nih.gov The potential energy profile of such a reaction may exhibit a shoulder before the main transition state, indicating the asynchronous nature of the process. rsc.org

Influence of Stereoelectronic Interactions on Spiroketal Formation Pathways

Stereoelectronic effects are paramount in dictating the conformation and configuration of spiroketals. cdnsciencepub.comresearchgate.net The two primary stereoelectronic interactions at play are the anomeric and exo-anomeric effects.

Anomeric Effect : This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the spirocenter) of a pyranose ring to occupy the axial position over the sterically less hindered equatorial position. illinois.edu This stabilization arises from a favorable orbital interaction between the lone pair of the ring oxygen and the antibonding (σ*) orbital of the C-O bond to the substituent. In spiroketals like 1,5-dioxaspiro[5.5]undecane, this translates to a preference for conformations where both C-O bonds at the spirocenter are axial, a phenomenon known as double anomeric stabilization. acs.org

Exo-Anomeric Effect : This refers to the preferred orientation of the substituent on the anomeric oxygen atom.

These effects, combined with classical steric interactions, rationalize the observed product distributions in spiroketalization reactions. cdnsciencepub.com For the 1,5-dioxaspiro[5.5]undecane system, the conformation that maximizes anomeric stabilization (with both ether oxygens axial to the adjacent ring) is significantly favored thermodynamically. cdnsciencepub.comresearchgate.net Computational studies have further revealed that stereoelectronic interactions can preclude the formation of a stable oxocarbenium ion intermediate during mild acid-catalyzed spiroketalization, reinforcing the link between these effects and the reaction mechanism. nih.gov

EffectDescriptionImpact on 1,5-Dioxaspiro[5.5]undecane Systems
Anomeric EffectPreference for an axial orientation of an electronegative substituent at the anomeric carbon. illinois.eduFavors conformations where both ring oxygens are in axial positions relative to the other ring, providing double anomeric stabilization. cdnsciencepub.comacs.org
Exo-Anomeric EffectGoverns the rotational preference of substituents attached to the ring oxygen atom.Influences the overall conformational stability of the spiroketal framework. cdnsciencepub.comresearchgate.net
Steric InteractionsRepulsive forces between atoms or groups in close proximity.Counteracts stereoelectronic effects, with the final structure being a balance of all interactions. The isopropyl group at C9 would introduce significant steric bulk. cdnsciencepub.com

Post-Formation Reactivity Profiles of 1,5-Dioxaspiro[5.5]undecane Systems

Once formed, spiroketals exhibit distinct reactivity patterns. The 1,5-dioxaspiro[5.5]undecane core is generally stable, particularly under basic and neutral conditions. nih.gov However, under acidic conditions, the equilibrium between the spiroketal and its open-chain dihydroxyketone precursor can be established. cdnsciencepub.com For the parent 1,5-dioxaspiro[5.5]undecane, this equilibrium strongly favors the cyclic spiroketal form. cdnsciencepub.com Evidence for this reversible ring-opening comes from deuterium (B1214612) exchange studies, where, in the presence of D₂O, deuterium atoms are incorporated at the carbons adjacent to the carbonyl group in the open-chain form before re-cyclizing. cdnsciencepub.com

Spiroketals can also undergo rearrangements. For example, the epoxidation of a related enol ether spiroketal was shown to trigger a complex cascade involving ring opening to an oxocarbenium ion, followed by trapping by nucleophiles, leading to a complete rearrangement of the spiroketal core. d-nb.info The reactivity and thermodynamic preferences can also be significantly influenced by substituents, such as the presence of an aromatic ring fused to the ketal, which affects conformation and stability. nih.gov

Isomerization and Epimerization Processes in Spiroketals

The spirocenter of a spiroketal is a stereocenter, and its configuration can often be inverted under acidic conditions that allow for equilibration. researchgate.net This process, known as epimerization, proceeds via the ring-opened dihydroxyketone intermediate. cdnsciencepub.com The system will then re-close to form the thermodynamically most stable spiroketal isomer.

In most cases, the thermodynamically favored product is the one that benefits from maximum anomeric stabilization. mskcc.orgacs.org However, it is possible to synthesize and isolate "contrathermodynamic" or kinetically favored isomers. mskcc.org This is often achieved by performing the spirocyclization under kinetic control at low temperatures or by using specific reagents that direct the cyclization pathway. acs.orgnih.gov For instance, different stereochemical outcomes can be achieved from the same glycal epoxide precursor: acid-catalyzed cyclization often yields the thermodynamic product with "retention" of configuration, while other reagents or solvents can lead to a kinetically controlled "inversion" product. acs.orgnih.gov The interconversion between these isomers highlights the dynamic nature of the spiroketal system under equilibrating conditions. cdnsciencepub.comresearchgate.net

Vii. Theoretical and Computational Studies on 9 Isopropyl 1,5 Dioxaspiro 5.5 Undecane

Application of Quantum Mechanical (QM) Calculation Methods

Quantum mechanics forms the fundamental basis for modern computational chemistry, providing a pathway to approximate solutions to the Schrödinger equation for complex molecules.

Density Functional Theory (DFT) is a workhorse method in computational chemistry, balancing computational cost with accuracy. It is particularly well-suited for determining the electronic structure and energetics of organic molecules like 9-Isopropyl-1,5-dioxaspiro[5.5]undecane. In a typical DFT study, the primary goal is to find the molecule's ground-state geometry by minimizing its energy.

This process yields key information such as bond lengths, bond angles, and dihedral angles. For instance, studies on similar spiroketal systems have successfully used the B3LYP functional with a 6-311G(d,p) basis set to obtain reliable geometries. nih.govsemanticscholar.org The calculations would also provide crucial energetic data, including the molecule's total electronic energy, the energies of its frontier molecular orbitals (HOMO and LUMO), and its molecular electrostatic potential (MEP) map, which identifies electron-rich and electron-poor regions susceptible to electrophilic or nucleophilic attack. bohrium.com

Table 1: Information Obtainable from DFT Calculations for 9-Isopropyl-1,5-dioxaspiro[5.5]undecane

Data TypeDescription
Optimized Geometry The lowest-energy three-dimensional arrangement of atoms, providing bond lengths, angles, and dihedrals.
Total Electronic Energy The total energy of the molecule in its optimized state, used to compare the stability of different isomers or conformers.
HOMO-LUMO Energies The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. The energy gap is an indicator of chemical reactivity and kinetic stability.
Vibrational Frequencies Calculated frequencies corresponding to infrared (IR) and Raman spectra, used to characterize the molecule and confirm it is at an energy minimum.
MESP Map A visualization of the electrostatic potential on the electron density surface, revealing sites for intermolecular interactions.

For situations requiring higher accuracy, particularly for reaction energies and conformational energy differences, ab initio (from first principles) methods are employed. Møller-Plesset perturbation theory to the second order (MP2) is a common choice that improves upon the basic Hartree-Fock method by including electron correlation effects.

While more computationally demanding than DFT, MP2 calculations provide a more reliable picture of dispersion forces and other subtle electronic interactions. This would be especially important for accurately determining the energetic landscape of 9-Isopropyl-1,5-dioxaspiro[5.5]undecane's various conformers and for calculating activation barriers in its potential reactions.

Computational Elucidation of Reaction Mechanisms

Computational methods are invaluable for mapping the reaction pathways available to 9-Isopropyl-1,5-dioxaspiro[5.5]undecane. For example, the mechanism of its acid-catalyzed hydrolysis could be investigated. DFT calculations would be used to model the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, a complete energy profile for the reaction can be constructed, allowing for the determination of activation energies and reaction enthalpies. This provides a theoretical basis for understanding the reaction's feasibility and kinetics.

Prediction and Analysis of Conformational Preferences and Stabilities

The 9-Isopropyl-1,5-dioxaspiro[5.5]undecane molecule is conformationally flexible. The two six-membered rings can adopt various chair, boat, or twist-boat conformations. The presence of the bulky isopropyl group at the C9 position introduces significant steric constraints that dictate the most stable conformation.

In Silico Prediction and Rationalization of Stereochemical Outcomes

Many reactions involving spiroketals are stereoselective. If 9-Isopropyl-1,5-dioxaspiro[5.5]undecane were to be synthesized from a precursor or used as a chiral auxiliary, computational chemistry could predict and explain the observed stereochemical outcomes. By modeling the transition states leading to different stereoisomeric products, their relative energies can be calculated. According to transition state theory, the pathway with the lower activation energy will be favored, thus allowing for a rationalization of why one stereoisomer is formed preferentially over another.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful technique used to translate the complex results of a quantum chemical calculation into a more intuitive, chemically meaningful picture of bonding. It partitions the molecular wavefunction into localized orbitals representing core electrons, lone pairs, and bonds.

For 9-Isopropyl-1,5-dioxaspiro[5.5]undecane, NBO analysis would be critical for understanding the electronic interactions that govern its structure and reactivity. Specifically, it would quantify the stabilizing energy associated with hyperconjugative interactions, such as the anomeric effect, which involves the delocalization of electron density from an oxygen lone pair (n) into an adjacent anti-bonding C-O orbital (σ). Studies on related derivatives have used NBO to analyze such n→σ/π* charge transfer transitions. nih.govsemanticscholar.org This analysis provides quantitative insight into the electronic origins of the molecule's conformational preferences.

Table 2: Key Interactions Analyzed by NBO in Spiroketals

Interaction TypeDescriptionSignificance
n(O) → σ(C-O) Delocalization of an oxygen lone pair into an adjacent anti-periplanar C-O anti-bonding orbital.The primary electronic basis for the anomeric effect, stabilizing specific conformations.
n(O) → σ(C-C) Interaction between an oxygen lone pair and an adjacent C-C anti-bonding orbital.Contributes to the overall electronic stability of the ring system.
σ(C-H) → σ*(C-C) Hyperconjugation involving C-H bonds and adjacent C-C anti-bonding orbitals.General stabilizing interactions within the cyclohexane (B81311) and dioxane rings.

Viii. Advanced Applications and Roles in Contemporary Organic Synthesis

9-Isopropyl-1,5-Dioxaspiro[5.5]undecane as a Chiral Scaffold for Ligand Design

The rigid spirocyclic framework of 1,5-dioxaspiro[5.5]undecane derivatives serves as an excellent chiral scaffold for the development of specialized ligands used in asymmetric catalysis. The stereochemistry of the spiro-center translates to a well-defined spatial arrangement of coordinating groups, which is crucial for inducing enantioselectivity in metal-catalyzed reactions.

A class of chiral diphosphine ligands, known as SKP ligands, has been developed based on an aromatic spiroketal skeleton. acs.org These ligands are synthesized on a gram-scale, starting from readily available chemicals, making them practical for broad application. acs.orgnih.gov The key to their synthesis is the efficient creation of a chiral dihydroxyketone intermediate, which then undergoes spiroketalization. acs.org The resulting spiroketal backbone provides a rigid and tunable platform. By modifying the substituents on the spiroketal ring, such as an isopropyl group, chemists can fine-tune the steric and electronic properties of the resulting ligands. This adaptability allows for the creation of a library of ligands optimized for specific catalytic transformations. acs.org The unique structure of these spiroketal-based ligands, often featuring a long distance between the coordinating phosphorus atoms (P···P distance), allows for versatile coordination with various transition metals. acs.orgacs.org

Another C2-symmetric chiral scaffold, termed SPIROL, has been developed from a spiroketal base. This scaffold has been used to generate several chiral ligands that have proven successful in a range of stereoselective transformations. researchgate.net The design principle revolves around using the fixed stereochemical information of the spiroketal to create a predictable and effective chiral environment around a metal center.

Development and Application of Spiroketal-Based Ligands in Asymmetric Catalysis

The development of chiral ligands from spiroketal scaffolds has led to significant advancements in asymmetric catalysis. acs.org These ligands, particularly chiral diphosphines, have been systematically studied and applied in a variety of enantioselective reactions, demonstrating exceptional reactivity and stereoselectivity. acs.org Their success stems from their adaptable structures when complexed with transition metals, which is a direct result of the unique spiroketal framework. acs.org

Spiroketal-based ligands have been employed in iridium-catalyzed reactions, showcasing their potential to control selectivity. For instance, ligands derived from the SPIROL scaffold have been successfully used in iridium-catalyzed hydroarylation reactions. researchgate.net In a broader context, iridium catalysis is known for its ability to perform remote site-switchable hydroarylation of alkenes, where the choice of ligand dictates the position of functionalization on an alkyl chain. nih.gov This ligand-controlled regioselectivity highlights the critical role of the ligand's structure in directing the outcome of the reaction. nih.govresearchgate.net While specific performance data for 9-isopropyl-1,5-dioxaspiro[5.5]undecane-derived ligands in this reaction is not detailed in the provided sources, the success of related spiroketal ligands demonstrates the viability of this scaffold in iridium catalysis. researchgate.net

Palladium catalysis is a cornerstone of modern organic synthesis, and spiroketal-based ligands have proven highly effective in several key palladium-catalyzed transformations.

Asymmetric Allylic Alkylation (AAA): Palladium complexes of spiroketal-based diphosphine ligands (SKP) have demonstrated exceptionally high activity in the asymmetric allylic amination of Morita–Baylis–Hillman (MBH) adducts, which is a type of allylic alkylation. acs.org This catalytic system is crucial for the practical synthesis of β-aryl amino acid derivatives. acs.org The unique structure of the SKP ligand, with its long P···P distance, is believed to enable a bifunctional role in the catalytic cycle. acs.org One phosphorus atom coordinates to the palladium center, while the other acts as a Lewis base, interacting with the allyl substrate. acs.org This cooperative action leads to remarkable efficiency, with turnover numbers (TON) reaching as high as 4750. acs.org

Table 1: Performance of Spiroketal-Based Ligands in Pd-Catalyzed Asymmetric Allylic Amination

Substrate Type Catalyst System Efficiency (TON) Selectivity Reference

Heck Reaction: The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is another area where spirocyclic structures are relevant. organic-chemistry.org Researchers have developed novel palladium-catalyzed cascade reactions that proceed via a spiro-palladacycle intermediate. nih.gov This process involves a Narasaka–Heck cyclization followed by C–H activation to form the key intermediate, which then reacts further to assemble complex spirocyclic pyrrolines with high regiocontrol. nih.gov While not directly employing a pre-formed spiroketal ligand, this demonstrates the synergy between palladium catalysis and spirocyclic intermediates, a field where designed spiroketal ligands could offer significant advantages in controlling stereochemistry.

Table 2: Performance of Spiro-Bisphosphine Ligands in Rh-Catalyzed Asymmetric Hydrogenation

Reaction Type Ligand Type Enantioselectivity (ee) Reference
Hydrogenation of α-dehydroamino acid esters Spiroketal bisphosphine Up to 99.5% nih.gov

Functionalization and Derivatization of 1,5-Dioxaspiro[5.5]undecane as Building Blocks for Complex Molecules

Beyond its role in ligand design, the 1,5-dioxaspiro[5.5]undecane framework is a versatile building block for synthesizing complex molecules. The parent structure can be readily functionalized to introduce reactive handles for subsequent transformations.

A key derivative is 1,5-dioxaspiro[5.5]undecan-3-one , which can be synthesized from 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane. nih.gov This ketodioxanone serves as a valuable nucleophile in stereoselective reactions. It has been successfully used in palladium-catalyzed enantioselective allylic alkylation and stereoselective aldol (B89426) condensations. nih.gov A significant advantage of this building block is the stability of its ketal group under acidic conditions compared to related acetonide structures, which allows for a broader range of subsequent chemical manipulations without decomposition. nih.gov

Furthermore, the scaffold can be derivatized into compounds like 1,5-dioxaspiro[5.5]undecane-2,4-dione . This dione (B5365651) can undergo condensation reactions with various aldehydes, such as 3,4-dimethylbenzaldehyde, to create more complex molecular architectures. researchgate.net These reactions expand the utility of the spiroketal core, enabling its incorporation into a diverse array of target molecules, including those with potential biological activity. researchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name
9-Isopropyl-1,5-dioxaspiro[5.5]undecane
1,5-Dioxaspiro[5.5]undecane
1,5-dioxaspiro[5.5]undecan-3-one
3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane
1,5-dioxaspiro[5.5]undecane-2,4-dione
3,4-dimethylbenzaldehyde
β-aryl amino acid
α-dehydroamino acid esters
1,1'-spirobi(3H,3'H)isobenzofuran
Iridium
Palladium
Rhodium

Ix. Research on Specific Isopropyl Substituted 1,5 Dioxaspiro 5.5 Undecane Derivatives and Analogues

Synthetic Routes and Stereochemical Studies of Related Isopropyl-Containing Spiroketals

The synthesis of spiroketals can be broadly categorized into methods that are either thermodynamically or kinetically controlled. thieme-connect.commskcc.org Traditional methods often rely on the acid-catalyzed cyclization of a dihydroxyketone, which typically yields the most thermodynamically stable spiroketal isomer. thieme-connect.com In the context of 9-isopropyl-1,5-dioxaspiro[5.5]undecane, this would involve the ketalization of a ketone precursor bearing an isopropyl group.

A general and widely applicable method for the synthesis of the parent 1,5-dioxaspiro[5.5]undecane involves the reaction of cyclohexanone (B45756) with 1,3-propanediol (B51772) in the presence of an acid catalyst or a Lewis acid like zirconium chloride. To synthesize the 9-isopropyl derivative, a similar strategy could be envisioned starting from 4-isopropylcyclohexanone.

Table 1: Representative Synthetic Routes to 1,5-Dioxaspiro[5.5]undecane and Substituted Analogues

Starting MaterialReagentsProductReference
Cyclohexanone1,3-Propanediol, Zirconium Chloride, Triethyl Orthoformate1,5-Dioxaspiro[5.5]undecane
Tris(hydroxymethyl)aminomethane hydrochloride, 1,1-Dimethoxycyclohexanep-TsOH·H₂O, Et₃N3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane nih.gov
Dihydroxy ketoneAcid catalystSpiroketal thieme-connect.com

The stereochemistry of the resulting spiroketal is of paramount importance. The introduction of a bulky isopropyl group at the 9-position is expected to exert significant stereocontrol. In a thermodynamically controlled cyclization, the chair conformation of the cyclohexane (B81311) ring will preferentially place the large isopropyl group in an equatorial position to minimize steric strain. pressbooks.pub This, in turn, will influence the facial selectivity of the ketalization, leading to a preferred diastereomer.

Modern synthetic methods offer kinetic control over spiroketalization, allowing for the formation of less thermodynamically stable isomers. mskcc.orgnih.gov These methods often involve the use of transition-metal catalysis or carefully designed starting materials like glycal epoxides. nih.gov Such approaches could provide access to different stereoisomers of 9-isopropyl-1,5-dioxaspiro[5.5]undecane that might not be accessible under thermodynamic conditions.

Stereochemical studies on related systems have highlighted the importance of the anomeric effect in determining the most stable conformation of spiroketals. cdnsciencepub.com The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon of a cyclic ether to occupy an axial position. In a 1,5-dioxaspiro[5.5]undecane system, this effect, in conjunction with the steric influence of substituents like the isopropyl group, will dictate the conformational equilibrium and, consequently, the reactivity of the molecule.

Comparative Analysis of Isopropyl versus Other Alkyl Substituents on Spiroketal Reactivity and Selectivity

The size and nature of an alkyl substituent on the spiroketal framework can have a profound impact on both the reactivity of the molecule and the selectivity of its reactions. The isopropyl group, being significantly larger than a methyl or ethyl group, introduces considerable steric hindrance.

Steric Effects:

The primary influence of the isopropyl group is steric. In reactions involving the spiroketal, such as those where it acts as a chiral auxiliary or undergoes further functionalization, the isopropyl group can block one face of the molecule, directing incoming reagents to the less hindered side. This can lead to high levels of diastereoselectivity in reactions at or near the spiroketal core.

In contrast, a smaller methyl group would exert less steric control, potentially leading to lower selectivity. The reactivity of the spiroketal itself can also be affected. For instance, acid-catalyzed hydrolysis of the spiroketal might be slower for the 9-isopropyl derivative compared to a 9-methyl analogue due to increased steric hindrance around the acetal (B89532) linkages, which could impede the approach of water and the protonating acid.

Table 2: Predicted Comparative Effects of Alkyl Substituents on Spiroketal Properties

PropertyMethylEthylIsopropyl
Steric Hindrance LowModerateHigh
Influence on Diastereoselectivity Low to ModerateModerateHigh
Rate of Acid-Catalyzed Hydrolysis FasterIntermediateSlower
Conformational Rigidity LowerIntermediateHigher

Conformational Effects:

The bulky isopropyl group will likely lock the cyclohexane ring into a more rigid chair conformation with the isopropyl group in an equatorial position. pressbooks.pub This increased conformational rigidity can enhance the predictability of stereochemical outcomes in reactions. In contrast, spiroketals with smaller alkyl groups may exhibit greater conformational flexibility, which could lead to a mixture of products.

Future Perspectives and Unexplored Avenues in the Academic Research of 9-Isopropyl-1,5-dioxaspiro[5.5]undecane

The apparent lack of specific research on 9-isopropyl-1,5-dioxaspiro[5.5]undecane highlights a number of unexplored avenues for academic investigation.

Stereoselective Synthesis and Method Development:

A primary area for future research would be the development of efficient and highly stereoselective syntheses of 9-isopropyl-1,5-dioxaspiro[5.5]undecane and its various stereoisomers. This could involve the application of modern catalytic methods to achieve kinetic control over the spiroketalization, providing access to isomers that are disfavored under thermodynamic conditions. thieme-connect.comnih.gov Such studies would contribute valuable data to the broader understanding of stereocontrol in spiroketal synthesis.

Conformational Analysis and Computational Studies:

A detailed conformational analysis of the different stereoisomers of 9-isopropyl-1,5-dioxaspiro[5.5]undecane using advanced NMR techniques and computational modeling would provide significant insights into the interplay of steric and stereoelectronic effects. cdnsciencepub.com Understanding the conformational preferences of this highly substituted spiroketal would be crucial for predicting its reactivity and for its potential application as a chiral building block.

Applications in Asymmetric Synthesis and Medicinal Chemistry:

Spiroketals are recognized as "privileged structures" in medicinal chemistry due to their rigid three-dimensional scaffolds that can present functional groups in well-defined spatial orientations. mskcc.org Investigating the biological activity of 9-isopropyl-1,5-dioxaspiro[5.5]undecane and its derivatives could be a fruitful area of research. Furthermore, its potential use as a chiral auxiliary or as a key intermediate in the synthesis of complex natural products and other biologically active molecules remains an exciting and unexplored field.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-isopropyl-1,5-dioxaspiro[5.5]undecane and its derivatives?

  • Methodology : A two-step approach using coupling agents like EDC•HCl is common. For example, 1,5-dioxaspiro[5.5]undecane-2,4-dione can be coupled with hexanoic acid to introduce substituents at the 3-position . Reduction steps (e.g., bromohexyl intermediates) are often employed to stabilize reactive moieties .
  • Key Considerations : Optimize reaction stoichiometry and solvent polarity to minimize byproducts like unreacted spirocyclic intermediates.

Q. How is the spirocyclic structure of this compound validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard. For example, the 1,3-dioxane ring in derivatives like 3-(4-bromobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione adopts a distorted boat conformation, while the fused cyclohexane ring exhibits a chair conformation .
  • Supporting Techniques : Pair XRD with DFT-based geometry optimization (e.g., B3LYP/6-311g(d,p)) to validate puckering parameters .

Q. What analytical techniques are critical for characterizing purity and substituent effects?

  • Methodology :

  • NMR : Use 13C^{13}\text{C} and 1H^{1}\text{H} NMR to confirm substituent integration and stereochemical consistency.
  • Mass Spectrometry : High-resolution ESI-MS distinguishes isotopic patterns for brominated derivatives .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for epoxy resin applications .

Advanced Research Questions

Q. How do computational models explain the reactivity of 9-isopropyl-1,5-dioxaspiro[5.5]undecane in polymerization?

  • Methodology : Semi-empirical methods (e.g., SAM1) model acid-catalyzed ring-opening mechanisms. Activation energies for tetraoxa-sila derivatives reveal that double-ring opening dominates due to lower enthalpy barriers (~15–25 kcal/mol) compared to single-ring pathways .
  • Data Interpretation : Compare computed activation energies with experimental DSC data to validate mechanistic hypotheses.

Q. What strategies resolve contradictions in crystallographic puckering parameters across derivatives?

  • Methodology : Apply Cremer-Pople puckering coordinates to quantify nonplanar ring distortions. For example, spiro[5.5]undecane derivatives in rigid matrices (e.g., epoxy resins) exhibit reduced pseudorotational freedom compared to solution-phase analogs, leading to divergent puckering amplitudes .
  • Validation : Cross-reference XRD data with molecular dynamics (MD) simulations under varying dielectric conditions.

Q. How does stereochemistry influence the biological activity of spiroacetal analogs?

  • Methodology : Chiral HPLC or circular dichroism (CD) determines enantiomeric purity. For example, insect-derived spiroacetals like (2S,6R,8S)-2-ethyl-8-methyl-1,7-dioxaspiro[5.5]undecane exhibit species-specific bioactivity, suggesting stereochemical optimization is critical for pheromone studies .
  • Advanced Application : Use Mosher’s ester derivatization to assign absolute configurations in asymmetric syntheses.

Q. What thermodynamic properties govern the stability of hydrated spirocyclic derivatives?

  • Methodology : Differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC) quantify hydration entropy. For instance, hydrated 5,6-dimethyl-1H-benzo[d]imidazol-3-ium spiro derivatives show ΔH values of −12.3 kJ/mol, driven by O–H···O and N–H···O hydrogen bonds .
  • Modeling : Pair experimental data with COSMO-RS simulations to predict solvent effects on hydrate formation.

Key Recommendations for Researchers

  • Synthetic Optimization : Prioritize polar aprotic solvents (e.g., DMF) for EDC•HCl-mediated couplings to enhance yields.
  • Crystallography : Use high-resolution XRD (λ < 1 Å) to resolve subtle conformational differences in spiro rings.
  • Computational Validation : Benchmark SAM1 or DFT models against experimental kinetics data for predictive accuracy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.